molecular formula C21H13ClO3 B307321 1-Naphthyl 5-(2-chlorophenyl)-2-furoate

1-Naphthyl 5-(2-chlorophenyl)-2-furoate

Cat. No.: B307321
M. Wt: 348.8 g/mol
InChI Key: UNUHRIWNCNXJJR-UHFFFAOYSA-N
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Description

1-Naphthyl 5-(2-chlorophenyl)-2-furoate is an ester derivative of furan, featuring a naphthyl group at the 1-position and a 2-chlorophenyl substituent at the 5-position of the furan ring. The 2-chlorophenyl group enhances electron-withdrawing properties, while the bulky naphthyl ester contributes to lipophilicity, influencing solubility and biological interactions .

Properties

Molecular Formula

C21H13ClO3

Molecular Weight

348.8 g/mol

IUPAC Name

naphthalen-1-yl 5-(2-chlorophenyl)furan-2-carboxylate

InChI

InChI=1S/C21H13ClO3/c22-17-10-4-3-9-16(17)19-12-13-20(24-19)21(23)25-18-11-5-7-14-6-1-2-8-15(14)18/h1-13H

InChI Key

UNUHRIWNCNXJJR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity/Applications Reference
1-Naphthyl 5-(2-chlorophenyl)-2-furoate Furan ester 1-Naphthyl, 5-(2-chlorophenyl) Inferred: Potential herbicide/antimicrobial
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan ester Methyl, 5-(2-fluoro-4-nitrophenyl) Not specified; structural studies
N-[5-(2-Chlorophenyl)furfuroyl]alanine derivatives Furan amide Amide linkage, 5-(2-chlorophenyl) Herbicidal activity
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Benzofuran Chloro, fluorophenyl, sulfinyl Crystallography studies
  • Lipophilicity : The naphthyl ester increases hydrophobicity compared to methyl esters (e.g., ), which may improve membrane permeability but reduce aqueous solubility .

Physical and Chemical Properties

  • Solubility : The naphthyl group likely reduces water solubility compared to methyl or amide-containing analogs (e.g., ).
  • Stability : Ester bonds are prone to hydrolysis under acidic/basic conditions, whereas amide derivatives () may exhibit greater metabolic stability.

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